molecular formula C8H8FNO4 B15204078 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol

3-Fluoro-4-methoxy-5-nitrobenzyl alcohol

Cat. No.: B15204078
M. Wt: 201.15 g/mol
InChI Key: JCMXBJANPKBLLO-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-5-nitrobenzyl alcohol is an organic compound with the molecular formula C8H8FNO4 and a molecular weight of 201.15 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzyl alcohol moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-5-nitrobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles like sodium methoxide (NaOCH3)

Major Products

    Oxidation: 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, 3-Fluoro-4-methoxy-5-nitrobenzoic acid

    Reduction: 3-Fluoro-4-methoxy-5-aminobenzyl alcohol

    Substitution: Various substituted benzyl alcohol derivatives

Scientific Research Applications

3-Fluoro-4-methoxy-5-nitrobenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzeneboronic acid
  • 3-Fluoro-4-methoxybenzaldehyde
  • 3-Methoxy-4-nitrobenzyl alcohol

Uniqueness

3-Fluoro-4-methoxy-5-nitrobenzyl alcohol is unique due to the presence of both electron-withdrawing (fluorine and nitro) and electron-donating (methoxy) groups on the benzene ring. This combination of substituents influences its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H8FNO4

Molecular Weight

201.15 g/mol

IUPAC Name

(3-fluoro-4-methoxy-5-nitrophenyl)methanol

InChI

InChI=1S/C8H8FNO4/c1-14-8-6(9)2-5(4-11)3-7(8)10(12)13/h2-3,11H,4H2,1H3

InChI Key

JCMXBJANPKBLLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)CO)[N+](=O)[O-]

Origin of Product

United States

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